molecular formula C17H17NO2 B2419223 [2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime CAS No. 338749-11-4

[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime

Cat. No.: B2419223
CAS No.: 338749-11-4
M. Wt: 267.328
InChI Key: SVZRWBOWZMYECF-ISLYRVAYSA-N
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Description

[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Reactions

The compound has been utilized in various chemical synthesis processes. For instance, cyclopropenone oximes, which are structurally related to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, have been prepared from cyclopropenones and have shown reactions with isocyanates to yield diazaspirohexenones. Such reactions are foundational in the synthesis of various organic compounds, hinting at the versatile reactivity of related cyclopropyl methanone oximes (Yoshida et al., 1988).

2. Antibacterial Activity

New derivatives of cyclopropyl methane oxime, including those with a structure similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, have been synthesized and shown to possess significant antibacterial activity. Specifically, some compounds demonstrated potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking methods have been employed to understand the interaction mechanism of these oximes with bacterial enzymes, providing insights into their antibacterial efficacy (Chaudhary et al., 2021).

3. Anticancer Potential

Compounds structurally similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been investigated for their anticancer potential. PHT has demonstrated potent cytotoxicity against tumor cell lines and the ability to induce cell cycle arrest and apoptosis in cancer cells. Studies suggest that PHT inhibits tubulin polymerization and exhibits promising anticancer therapeutic potential (Magalhães et al., 2013).

4. Organic Chemistry and Synthesis

The compound and its derivatives serve as key intermediates in organic chemistry. For example, cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone, closely related to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, is a novel reference antagonist for the histamine H3 receptor. The synthesis of such compounds involves strategic reactions such as SNAr for acylated fluoroaromatics, illustrating the role of cyclopropyl methanone oximes in the synthesis of pharmacologically relevant compounds (Stark, 2000).

These findings highlight the multifaceted applications of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime and its derivatives in scientific research, spanning from chemical synthesis to antibacterial and anticancer activities.

Properties

IUPAC Name

(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-14-9-7-12(8-10-14)15-11-16(15)17(18-19)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZRWBOWZMYECF-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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